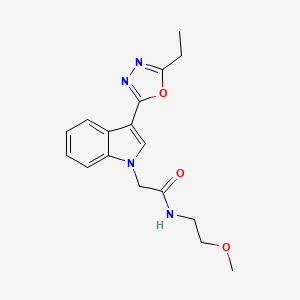

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Description

This compound features a 1H-indole core linked to a 5-ethyl-1,3,4-oxadiazole moiety at the 3-position, with an N-(2-methoxyethyl)acetamide side chain. The indole-oxadiazole scaffold is known for diverse bioactivities, including anticancer and antimicrobial properties . The ethyl group on the oxadiazole enhances lipophilicity, while the 2-methoxyethyl acetamide substituent balances solubility and membrane permeability .

Properties

IUPAC Name |

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-3-16-19-20-17(24-16)13-10-21(11-15(22)18-8-9-23-2)14-7-5-4-6-12(13)14/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAWMUHFXIMAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a novel derivative featuring an indole and an oxadiazole moiety, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.43 g/mol. The structure combines an indole nucleus with a 1,3,4-oxadiazole ring, which is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives, particularly against HIV-1. For instance, derivatives with similar structures were shown to inhibit HIV-1 Tat, a key protein involved in viral transcription. These compounds demonstrated an IC50 value of 4.0 µM against Tat activity without cytotoxic effects on host cells . The mechanism involves interference with histone modifications that facilitate viral transcription.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines including colon (HT29), prostate (PC3), and lung (H460) carcinomas. For example, compounds structurally related to our target were tested using the MTT assay, revealing marked activity against solid tumors .

The proposed mechanisms of action for this compound include:

- Inhibition of Viral Transcription : By targeting the HIV-1 Tat protein and modulating histone acetylation.

- Cytotoxic Effects on Tumor Cells : Inducing apoptosis in cancer cells through disruption of cellular signaling pathways.

Case Studies

Comparative Analysis

Compared to other compounds in the same class, such as 2-(1H-indol-3-yl)-2-oxo-acetic acid amides , the target compound exhibits a broader range of biological activities due to its unique structural features combining both indole and oxadiazole functionalities .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Analysis :

- The ethyl group in the target compound provides moderate hydrophobicity, facilitating membrane penetration without compromising solubility .

- Adamantane analogues exhibit stronger target affinity but suffer from poor bioavailability due to high molecular weight .

- Trifluoromethyl groups improve metabolic resistance but may reduce cellular uptake in polar environments .

Core Heterocycle Modifications

Analysis :

- Indole cores enable π-π stacking with biological targets, a feature critical for anticancer activity .

- Indazole analogues show superior kinase inhibition due to additional hydrogen-bonding sites .

- Benzofuran derivatives exhibit antimicrobial properties but lack indole’s versatility in targeting eukaryotic enzymes .

Acetamide Side Chain Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.